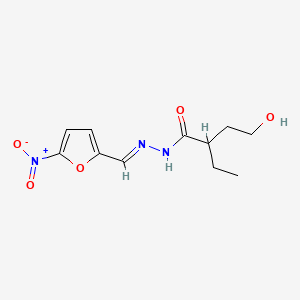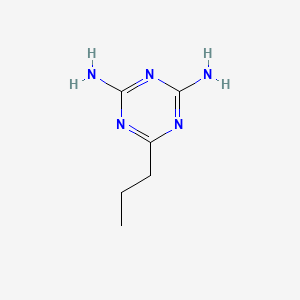
CaCCinh-A01
Overview
Description
CaCC(inh)-A01 is a non-selective inhibitor of calcium-activated chloride channels (CaCCs) that blocks ATP-stimulated chloride conductance in human salivary gland, intestinal, and bronchial epithelium (mean IC50 = 10 µM). CaCC(inh)-A01 (30 µM) induces full vasorelaxation of preconstricted mouse isolated mesenteric arteries in the presence or absence of chloride. CaCC(inh)-A01 also attenuates CaCC TMEM16-A-induced proliferation in cancer cell lines through targeted degradation of the protein and reduces BKCa channel activity in human red blood cells.
Potent, selective class A inhibitor of calcium-activated chloride channels
CaCCinh-A01, also known as TMEM16 Blocker I, is a TMEM16 Blocker. This compound is a non-selective inhibitor of calcium-activated chloride channels (CaCCs) that blocks ATP-stimulated chloride conductance in human salivary gland, intestinal, and bronchial epithelium (mean IC50 = 10 µM).
Mechanism of Action
Target of Action
CaCCinh-A01 primarily targets TMEM16A (transmembrane member 16A) and anoctamin-1 (ANO1) . These are calcium-activated chloride channels (CaCCs) that play a significant role in various physiological processes, including fluid secretion, smooth muscle contraction, and the control of electrical signaling in certain neurons .
Mode of Action
This compound interacts with its targets by inhibiting the chloride channel function of TMEM16A and ANO1 . It facilitates the endoplasmic reticulum-associated, proteasome-dependent degradation of ANO1 . This interaction results in a decrease of ANO1 protein levels, which correlates with the inhibition of cell proliferation .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to activate the mitochondrial apoptosis pathway and cause cell cycle arrest . This leads to a decrease in cell proliferation and an increase in cell necrosis and apoptosis . Additionally, it up-regulates reactive oxygen species (ROS) levels .
Pharmacokinetics
It’s known that this compound is a potent inhibitor that fully inhibits cacc current in human bronchial and intestinal cells .
Result of Action
The action of this compound results in a decrease in cell viability and repression of cell migration . It also inhibits cell proliferation through cell cycle arrest and mitochondrial-related pathways . These effects demonstrate its potential as an anti-tumor agent .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the effect of this inhibitor was studied using methods representing the integral ion current through the membrane . .
Biochemical Analysis
Biochemical Properties
CaCCinh-A01 plays a pivotal role in biochemical reactions by inhibiting calcium-activated chloride channels. It interacts with proteins of the anoctamine family, specifically ANO1 (TMEM16A), ANO2 (TMEM16B), and ANO6 (TMEM16F). These proteins form calcium-activated chloride channels and phospholipid scramblases. The interaction between this compound and these proteins results in the inhibition of the channel’s open state probability, current amplitude, and dwelling time .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in HEK293 cells, this compound reduces the open state probability of ANO6 channels, leading to decreased ion transport and altered cellular homeostasis . Additionally, it affects the secretion of exocrine glands and the regulation of the nervous system through its interaction with ANO1 and ANO2 proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with calcium-activated chloride channels. By binding to these channels, this compound inhibits their activity, leading to a reduction in ion transport across the cell membrane. This inhibition is achieved through a decrease in the current amplitude and the dwelling time of the channel’s open state . Furthermore, this compound may influence gene expression by altering the activity of transcription factors and other regulatory proteins involved in cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory effects on calcium-activated chloride channels for extended periods, although its potency may decrease due to degradation . Long-term exposure to this compound can lead to sustained alterations in cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits calcium-activated chloride channels without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, including disruptions in ion transport and cellular homeostasis . Threshold effects have been observed, where the inhibitory effects of this compound plateau at certain concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate ion transport and cellular metabolism. The compound affects metabolic flux by modulating the activity of calcium-activated chloride channels, leading to changes in metabolite levels . Additionally, this compound may influence the activity of enzymes involved in the synthesis and degradation of cellular metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The distribution of this compound is crucial for its inhibitory effects on calcium-activated chloride channels and its overall impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These modifications ensure that this compound reaches its target calcium-activated chloride channels, allowing it to exert its inhibitory effects . The localization of this compound also influences its interactions with other biomolecules and its overall impact on cellular processes .
Properties
IUPAC Name |
6-tert-butyl-2-(furan-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-18(2,3)10-6-7-11-13(9-10)24-16(14(11)17(21)22)19-15(20)12-5-4-8-23-12/h4-5,8,10H,6-7,9H2,1-3H3,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLUEOBQFRYTQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)O)NC(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


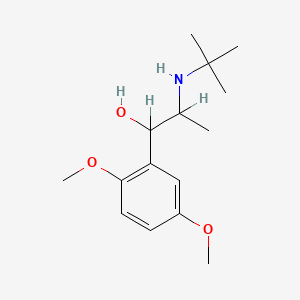
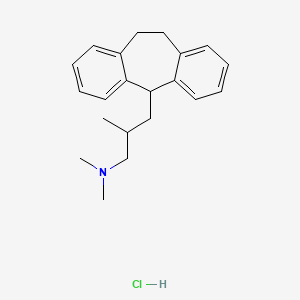
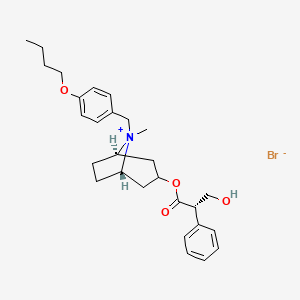
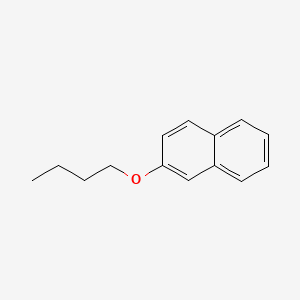
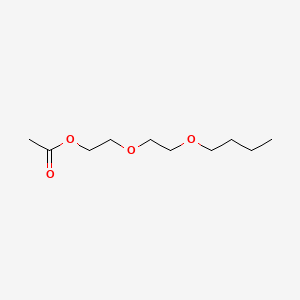
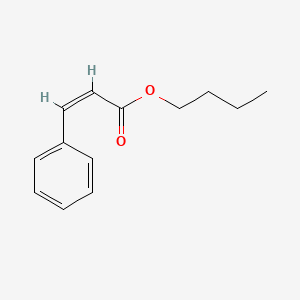

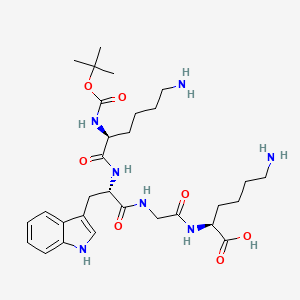
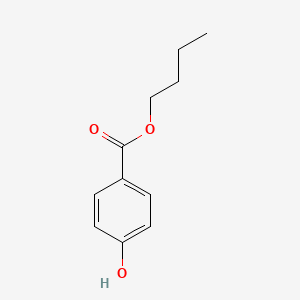

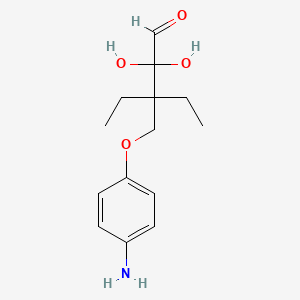
![[3-(2,2-dimethylbutanoylamino)phenyl] N-methylcarbamate](/img/structure/B1668131.png)
